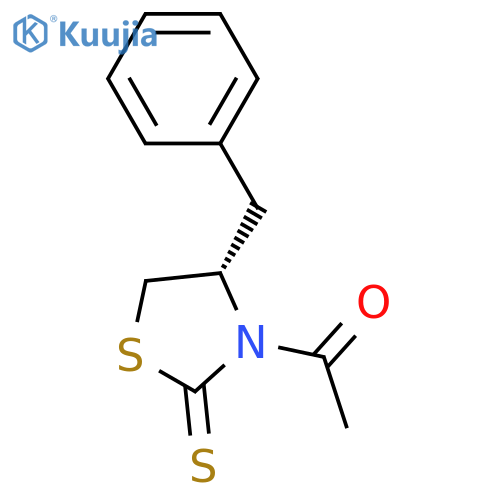

A concise stereoselective total synthesis of herbarumin III

,

Synthesis,

2008,

(12),

1938-1942